Phenyl(2-phenylmorpholino)methanone
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Overview
Description
Scientific Research Applications
Anticancer Potential
A significant body of research has focused on compounds within the same family as Phenyl(2-phenylmorpholino)methanone, demonstrating potent anticancer properties. For instance, (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a phenstatin analog, has shown remarkable cytotoxicity against tumor cell lines, inducing cell cycle arrest and apoptosis through tubulin polymerization inhibition and mitochondrial membrane potential loss (Magalhães et al., 2013). Another study on PHT revealed its antitumor activity both in vitro and in vivo without substantial toxicity, offering a promising therapeutic potential against cancer (Magalhães et al., 2011).
Inhibitory Effects on Cellular Functions
Several derivatives of this compound have been synthesized and evaluated for their inhibitory activities on various cellular functions. For example, furan-2-yl(phenyl)methanone derivatives have been studied for their protein tyrosine kinase inhibitory activity, showing promising results that match or exceed those of known inhibitors (Zheng et al., 2011). Additionally, novel synthesis methods have led to the creation of derivatives with potential applications in treating diseases characterized by abnormal protein tyrosine kinase activity.
Antimicrobial and Antiviral Activities
Research has also extended into the antimicrobial and antiviral capabilities of this compound derivatives. Compounds synthesized from this chemical family have exhibited significant antibacterial and antifungal activities, highlighting their potential as leads for new antimicrobial agents. Notably, some derivatives have shown comparable antibacterial activity to established drugs and promising antiviral properties against a range of viral strains, indicating their utility in developing novel antiviral therapies (Sharma et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as phenyl(piperazin-1-yl)methanone derivatives have been identified as inhibitors of monoacylglycerol lipase (magl), a therapeutic target for many pathologies .
Mode of Action
Based on the structural similarity to other phenylmorpholine derivatives, it can be hypothesized that phenyl(2-phenylmorpholino)methanone may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
Biochemical Pathways
Phenylpropanoids, a class of compounds structurally related to this compound, are known to be involved in a wide range of secondary metabolites derived from the aromatic amino acid phenylalanine .
Pharmacokinetics
The physicochemical properties such as molecular weight, lipophilicity, and solubility can influence its bioavailability .
Result of Action
Similar compounds have shown antimicrobial activity and cytotoxicity .
Biochemical Analysis
Cellular Effects
It is plausible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Properties
IUPAC Name |
phenyl-(2-phenylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXHDAMTKMYEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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